2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid

Regioisomer differentiation Scaffold uniqueness Medicinal chemistry

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 1394042-51-3, molecular formula C₁₃H₁₁NO₂S, MW 245.30) is a heterocyclic building block featuring a thiazole core with a cyclopropyl substituent at the 2-position, a phenyl group at the 4-position, and a carboxylic acid handle at the 5-position. This substitution pattern distinguishes it from common analogs such as 4-phenylthiazole-5-carboxylic acid (CAS 99822-84-1, which lacks a cyclopropyl moiety) and 2-methyl-4-phenylthiazole-5-carboxylic acid (CAS 32002-72-5, which bears a smaller, less strained methyl group).

Molecular Formula C13H11NO2S
Molecular Weight 245.3 g/mol
CAS No. 1394042-51-3
Cat. No. B1375906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
CAS1394042-51-3
Molecular FormulaC13H11NO2S
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16)
InChIKeyLTEWOOZGTYKUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 1394042-51-3): A Differentiated Thiazole-5-carboxylic Acid Scaffold for Medicinal Chemistry Procurement


2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 1394042-51-3, molecular formula C₁₃H₁₁NO₂S, MW 245.30) is a heterocyclic building block featuring a thiazole core with a cyclopropyl substituent at the 2-position, a phenyl group at the 4-position, and a carboxylic acid handle at the 5-position [1]. This substitution pattern distinguishes it from common analogs such as 4-phenylthiazole-5-carboxylic acid (CAS 99822-84-1, which lacks a cyclopropyl moiety) and 2-methyl-4-phenylthiazole-5-carboxylic acid (CAS 32002-72-5, which bears a smaller, less strained methyl group) . The compound is commercially available at ≥95% purity from multiple vendors, including Enamine (catalog EN300-105190) and Sigma-Aldrich, positioning it as an accessible yet structurally distinctive scaffold for fragment-based drug discovery, kinase inhibitor design, and focused library synthesis [2].

Why 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic Acid Cannot Be Replaced by Common Thiazole Scaffold Analogs


Close thiazole analogs such as 4-phenylthiazole-5-carboxylic acid, 2-methyl-4-phenylthiazole-5-carboxylic acid, and the regioisomeric 4-cyclopropyl-2-phenylthiazole-5-carboxylic acid share the same core ring system but differ critically in substitution pattern, steric profile, and electronic character . The cyclopropyl group at position 2 introduces angular strain (C–C–C bond angles of ~60° vs. ~109.5° for sp³ carbon) and a unique combination of π-character and steric bulk that is absent in the methyl or unsubstituted analogs . The thiazole-5-carboxylic acid scaffold has validated activity as a kinase inhibitor pharmacophore—derivatives have demonstrated CK2 inhibition with IC₅₀ values as low as 0.4 µM—but potency and selectivity are exquisitely sensitive to the nature of the 2-substituent [1]. These structural differences directly impact binding conformation, metabolic stability, and downstream derivatization chemistry, meaning that substitution of one analog for another in a synthetic or screening workflow introduces uncontrolled variables that can invalidate SAR interpretation and waste procurement resources.

Quantitative Differentiation Evidence: 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid vs. Closest Analogs


Positional Regioisomerism: 2-Cyclopropyl-4-phenyl vs. 4-Cyclopropyl-2-phenyl Substitution Defines Scaffold Identity

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 1394042-51-3) and 4-cyclopropyl-2-phenylthiazole-5-carboxylic acid (CAS 1267447-64-2) are constitutional regioisomers with identical molecular formula (C₁₃H₁₁NO₂S) and molecular weight (245.30 g/mol) but distinct connectivity: the cyclopropyl and phenyl groups occupy swapped positions on the thiazole ring . Despite having the same elemental composition, these two compounds represent non-interchangeable chemical entities with different IUPAC names, InChIKeys, and predicted physicochemical properties. No pharmacologically equivalent substitution can be assumed between them because the electronic and steric environment around the 5-carboxylic acid handle differs fundamentally [1].

Regioisomer differentiation Scaffold uniqueness Medicinal chemistry

2-Substituent Steric and Electronic Differentiation: Cyclopropyl vs. Methyl at the Thiazole 2-Position

The cyclopropyl group of the target compound imparts distinct steric and electronic properties compared to the methyl substituent of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5). Cyclopropane rings exhibit C–C–C bond angles of approximately 60°, generating ~27.5 kcal/mol of ring strain, which confers sp²-like character and enhanced π-conjugation with the adjacent thiazole ring . The cyclopropyl group also occupies a larger steric volume than a methyl group: the Taft steric parameter (Eₛ) for cyclopropyl is approximately –0.06 compared to 0.00 for methyl, and the molar refractivity (MR) is 13.53 for cyclopropyl vs. 5.65 for methyl, indicating greater polarizability and steric demand [1]. These differences affect both the conformational preferences of the scaffold and its intermolecular interactions with biological targets.

Steric parameters Electronic effects SAR design

Carboxylic Acid Functional Handle: Derivatization-Ready Scaffold vs. Non-Carboxylic Acid Analogs

The 5-carboxylic acid group of the target compound provides a direct synthetic handle for amide bond formation, esterification, and bioisosteric replacement, enabling rapid library generation without the need for additional functional group installation. In contrast, 2-cyclopropyl-4-phenylthiazole (MW 201.29 g/mol, no carboxylic acid) and 2-cyclopropyl-4-phenyl-1,3-thiazol-5-amine (MW 216.30 g/mol) lack this versatile derivatization point [1]. The presence of the carboxylic acid also introduces a hydrogen bond donor (pKa ~3–4) and acceptor that can engage in key interactions with biological targets [2].

Fragment elaboration Amide coupling Library synthesis

Kinase Inhibitor Scaffold Validation: Thiazole-5-carboxylic Acid Derivatives as Privileged CK2 Inhibitor Chemotype

Thiazole-5-carboxylic acid derivatives have been experimentally validated as inhibitors of protein kinase CK2, an oncology target. Virtual screening and in vitro kinase assays identified this chemotype with IC₅₀ values as low as 0.4 µM (2-(3-fluoro-phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) and ligand efficiency in the 0.45–0.56 kcal/mol/non‑hydrogen atom range—well above the 0.3 kcal/mol threshold for viable fragment hits [1]. While published data for 2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid specifically are not available in peer-reviewed kinase assays, the scaffold-class activity establishes this compound as a logical procurement candidate for kinase-focused screening libraries, particularly given that the 2-cyclopropyl substituent introduces conformational constraint and metabolic stability advantages over more flexible 2-alkyl analogs [2].

Kinase inhibition CK2 inhibitors Fragment-based drug discovery

Supplier Purity and Analytical Documentation Differentiation

Commercially available lots of 2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid are offered with varying purity specifications and analytical documentation. Synblock provides this compound at NLT 98% purity with MSDS, NMR, HPLC, and LC-MS documentation , while Enamine (EN300-105190) and Sigma-Aldrich supply it at ≥95% purity . In contrast, the common analog 4-phenylthiazole-5-carboxylic acid is more widely available but typically at 95% purity and without the comprehensive multi-technique characterization available for the target compound from certain vendors . For procurement in regulated environments or where reproducible biological data is critical, the availability of authenticated analytical data packages directly reduces the cost and time burden of in-house re-characterization.

Quality control Procurement specifications Analytical characterization

Lipophilicity and Drug-Likeness Profile: Computed Physicochemical Differentiation from Non-Cyclopropyl Analogs

The computed XLogP3-AA of 2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid is 3.1, placing it within the optimal lipophilicity range (LogP 1–4) for oral drug-like molecules [1]. This value is higher than that of the simpler 4-phenylthiazole-5-carboxylic acid (MW 205.23, lacking the cyclopropyl group), whose expected LogP is approximately 2.2–2.5, and lower than heavily arylated thiazole derivatives that can exceed LogP 4.5 . The compound's molecular weight (245.30) and rotatable bond count (3) also fall within favorable ranges for fragment-based drug discovery (Rule of Three: MW <300, LogP ≤3, ≤3 rotatable bonds) [2].

Lipophilicity Drug-likeness Physicochemical profiling

Optimal Application Scenarios for 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic Acid Based on Differentiated Evidence


Fragment-Based Kinase Inhibitor Screening Libraries Targeting CK2 and Related Serine/Threonine Kinases

The thiazole-5-carboxylic acid scaffold has validated activity against protein kinase CK2 (IC₅₀ = 0.4 µM for optimized analogs), and the 2-cyclopropyl-4-phenyl substitution pattern provides conformational constraint and enhanced lipophilicity (XLogP3-AA = 3.1) that may improve binding pocket occupancy compared to simpler 2-methyl or 2-H analogs [1] [2]. The carboxylic acid handle at position 5 enables direct amide coupling to rapidly generate focused libraries for SAR expansion. This compound is appropriate for inclusion in fragment screening collections targeting the oncology-relevant CK2 kinase and related CMGC kinase family members.

Building Block for Parallel Library Synthesis via 5-Carboxylic Acid Derivatization

With a carboxylic acid directly positioned at C-5, this compound enables one-step amide coupling or esterification to generate diverse compound arrays without requiring protecting group manipulation or functional group interconversion [1]. This is in contrast to 2-cyclopropyl-4-phenylthiazole, which lacks any derivatizable handle and would require additional synthetic steps for elaboration. Procurement at NLT 98% purity (Synblock) with accompanying NMR, HPLC, and LC-MS documentation minimizes quality control overhead for library synthesis workflows [2].

SAR Probe for Evaluating 2-Position Substituent Effects in Thiazole-Based Lead Optimization

The cyclopropyl group at position 2 occupies a unique steric and electronic space (MR = 13.53, ring strain ~27.5 kcal/mol) that is distinct from the methyl (MR = 5.65) and hydrogen substituents found in common comparator analogs [1]. This compound can serve as a specific SAR probe in lead optimization programs to interrogate the steric tolerance and electronic preferences of the target binding pocket at the 2-position of the thiazole ring. Its use alongside the 2-methyl analog (CAS 32002-72-5) and the regioisomeric 4-cyclopropyl-2-phenyl analog (CAS 1267447-64-2) enables systematic mapping of substituent effects [2].

Antimicrobial Drug Discovery Leveraging Phenylthiazole Scaffold Activity Against Multidrug-Resistant Bacteria

Phenylthiazole derivatives have demonstrated potent antibacterial activity against MRSA and VRSA clinical isolates, with lead compounds achieving MIC values of 0.5–4 µg/mL, including activity against linezolid-resistant and vancomycin-resistant strains [1]. While these published studies focus on derivatives with guanidine head groups and modified lipophilic tails rather than the 5-carboxylic acid directly, the 2-cyclopropyl-4-phenylthiazole-5-carboxylic acid scaffold provides a synthetically accessible entry point for generating novel phenylthiazole antibacterials through amide coupling of the 5-carboxylic acid to diverse amine-containing warheads [2].

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